"Ethyl 2-amino-2-(pyridin-2-yl)acetate" molecular structure
"Ethyl 2-amino-2-(pyridin-2-yl)acetate" molecular structure
Technical Monograph: Ethyl 2-amino-2-(pyridin-2-yl)acetate A Versatile Pharmacophore and Chelate Scaffold in Medicinal Chemistry
Executive Summary & Structural Architecture
Ethyl 2-amino-2-(pyridin-2-yl)acetate (also known as 2-pyridylglycine ethyl ester) represents a "privileged structure" in modern drug discovery. It serves as a critical bioisostere for phenylglycine, offering distinct physiochemical advantages including enhanced water solubility and the ability to participate in hydrogen bond networks via the pyridine nitrogen.
Structurally, the molecule is an
Structural Connectivity Diagram
The following diagram visualizes the core functional zones of the molecule, highlighting its dual-nitrogen character and ester functionality.
Figure 1: Functional decomposition of Ethyl 2-amino-2-(pyridin-2-yl)acetate showing the connectivity of the pyridine pharmacophore to the amino-ester backbone.[1][2]
Physiochemical Profile
Understanding the physiochemical properties is vital for optimizing pharmacokinetics (ADME). The pyridine nitrogen introduces a basic center (
Table 1: Key Chemical Properties
| Property | Value (Approx/Calc) | Significance |
| Molecular Formula | Core composition.[1][3] | |
| Molecular Weight | 180.21 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~0.7 - 1.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Amine) | Interaction with receptor pockets. |
| H-Bond Acceptors | 3 (Pyridine N, Ester O, Amine N) | High potential for dipole interactions. |
| Rotatable Bonds | 4 | Conformational flexibility for induced fit. |
| Chirality | 1 Stereocenter | Exists as (R) and (S) enantiomers; (S) is often bioactive. |
Synthetic Methodology: The Strecker Protocol
The most robust route to this scaffold is the Strecker Synthesis , utilizing pyridine-2-carboxaldehyde. This method allows for scalability and, if chiral auxiliaries are used, enantioselectivity.
Mechanism of Action
-
Imine Formation: Condensation of the aldehyde with an amine/ammonia.[4]
-
Nucleophilic Attack: Cyanide adds to the imine to form the
-aminonitrile.[4][5][6] -
Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis converts the nitrile directly to the ester.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway transforming pyridine-2-carboxaldehyde into the target amino ester via the Strecker reaction.
Detailed Experimental Protocol
Objective: Synthesis of racemic Ethyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. Safety Warning: This protocol involves Sodium Cyanide (NaCN). It must be performed in a well-ventilated fume hood by trained personnel. Keep a cyanide antidote kit available.
Step 1: Formation of the Aminonitrile
-
Charge: In a round-bottom flask, dissolve Pyridine-2-carboxaldehyde (10.7 g, 100 mmol) in methanol (50 mL).
-
Add Amine Source: Add Ammonium Chloride (6.4 g, 120 mmol) and stir at room temperature for 20 minutes.
-
Cyanation: Cool the solution to 0°C. Carefully add Sodium Cyanide (5.9 g, 120 mmol) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Quench with water. Extract with ethyl acetate (3x). Wash organics with brine, dry over
, and concentrate in vacuo to yield the crude -aminonitrile.
Step 2: Acid Ethanolysis (Pinner-like Transformation)
-
Solvation: Dissolve the crude aminonitrile in anhydrous Ethanol (100 mL).
-
Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (or add acetyl chloride dropwise to generate HCl in situ).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The nitrile hydrolyzes to the imidate and then to the ester.
-
Isolation: Cool to room temperature. The product often precipitates as the dihydrochloride salt.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Ether if necessary.
Validation Criteria:
-
1H NMR (
): Look for the diagnostic triplet/quartet of the ethyl group and the singlet of the -proton (~5.5 ppm) adjacent to the pyridine ring. -
Mass Spec:
.
Applications in Drug Discovery
Phenylglycine Bioisostere
In protease inhibitors (e.g., Thrombin, Factor Xa), the phenyl ring of phenylglycine often occupies a hydrophobic pocket (S1 or S2). Replacing it with a pyridine ring:
-
Improves Solubility: The pyridine nitrogen can be protonated or solvated.
-
Reduces Metabolism: Pyridine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Metal Chelation & Metallo-Enzyme Inhibition
The 2-pyridyl-amino motif forms a stable 5-membered chelate ring with metals.
-
Pathway:
-
Utility: This motif is used in designing inhibitors for metalloproteases (MMPs) where the nitrogen atoms coordinate the active site Zinc (
).
Precursor to Imidazo[1,5-a]pyridines
Cyclization of this ester with aldehydes or carboxylic acids yields imidazo[1,5-a]pyridines, a scaffold found in aromatase inhibitors and anti-tumor agents.
References
-
PubChem. Ethyl 2-amino-2-(pyridin-2-yl)acetate | C9H12N2O2.[7] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. (Mechanism and general protocols). Available at: [Link]
-
Dyenamic. Synthesis of Pyridylglycines. (General methodology for heterocyclic amino acids). Available at: [Link] (Note: Generalized reference for Strecker on pyridines).
Sources
- 1. Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride - Lead Sciences [lead-sciences.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

